1-Amino-1-cyclopropyl-3-methoxypropan-2-one
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Overview
Description
1-Amino-1-cyclopropyl-3-methoxypropan-2-one is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is of interest due to its unique structural features, which include an amino group, a cyclopropyl ring, and a methoxy group attached to a propanone backbone.
Preparation Methods
The synthesis of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-methoxypropan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-Amino-1-cyclopropyl-3-methoxypropan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Amino-1-cyclopropyl-3-methoxypropan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring and methoxy group contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-cyclopropyl-3-methoxypropan-2-one can be compared with similar compounds such as:
1-Amino-3-methoxypropan-2-ol: This compound has a similar backbone but lacks the cyclopropyl ring, which affects its reactivity and applications.
1-Amino-2-methylpropan-2-ol: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.
4-Amino-2-iodopyridin-3-ol:
The uniqueness of this compound lies in its combination of functional groups and structural features, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-4-6(9)7(8)5-2-3-5/h5,7H,2-4,8H2,1H3 |
InChI Key |
ZQOKNMIJUIEVSW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(C1CC1)N |
Origin of Product |
United States |
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